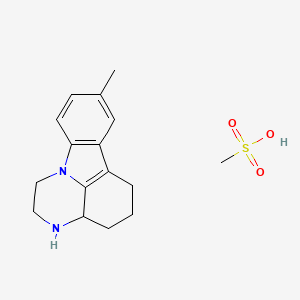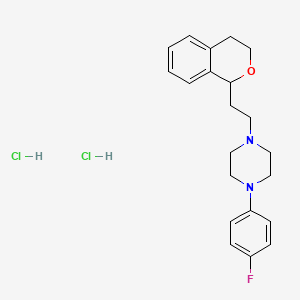
PNU 96415E
Overview
Description
Preparation Methods
The synthesis of PNU 96415E involves several steps:
Reaction between phenetyl alcohol and 3-chloropropionaldehyde diethyl acetal: This reaction is catalyzed by methanesulfonic acid, resulting in the formation of a mixed acetal.
Cyclization to isochromane: The mixed acetal is then cyclized to isochromane by treatment with aluminum chloride in nitromethane.
Alkylation of 1-(4-fluorophenyl)piperazine: The isochromane is then alkylated with 1-(4-fluorophenyl)piperazine in the presence of diisopropylethylamine in ethylene glycol, yielding the title compound.
Conversion to dihydrochloride: The final compound is converted to its dihydrochloride form by treatment with a methanolic solution of hydrogen chloride.
Chemical Reactions Analysis
PNU 96415E undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are common in the synthesis and modification of the compound.
Substitution Reactions: The compound can undergo substitution reactions, particularly involving the piperazine ring and the fluorophenyl group.
Common Reagents and Conditions: Reagents such as methanesulfonic acid, aluminum chloride, and diisopropylethylamine are commonly used in the synthesis of this compound.
Scientific Research Applications
Chemistry: It serves as a model compound for studying receptor-ligand interactions, particularly with dopamine and serotonin receptors.
Biology: The compound is used to investigate the role of dopamine and serotonin receptors in various biological processes.
Medicine: PNU 96415E is explored for its potential antipsychotic properties, similar to clozapine, and its effects on locomotor activity and conditioned avoidance
Mechanism of Action
PNU 96415E exerts its effects by antagonizing dopamine D4 and serotonergic 5-HT2A receptors. It inhibits exploratory locomotor activity and antagonizes d-amphetamine-induced locomotor stimulation in rats. The compound also blocks apomorphine-induced cage climbing and head and body twitch produced by 5-HTP in mice . These actions are consistent with its potential as an atypical antipsychotic agent.
Comparison with Similar Compounds
PNU 96415E is chemically unrelated to clozapine but shares similar pharmacological properties. It has a high affinity for dopamine D4 and 5-HT2A receptors, similar to clozapine, but is weaker in binding to D1, D2, alpha1, and muscarinic receptors . Other similar compounds include:
Clozapine: An atypical antipsychotic with a broad receptor profile.
Haloperidol: A typical antipsychotic with a different receptor binding profile.
Risperidone: Another atypical antipsychotic with high affinity for serotonin and dopamine receptors.
This compound’s unique receptor binding profile and pharmacological properties make it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isochromen-1-yl)ethyl]-4-(4-fluorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O.2ClH/c22-18-5-7-19(8-6-18)24-14-12-23(13-15-24)11-9-21-20-4-2-1-3-17(20)10-16-25-21;;/h1-8,21H,9-16H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGYKPECFQXJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CCN3CCN(CC3)C4=CC=C(C=C4)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Cl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432713 | |
| Record name | PNU 96415E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170856-41-4 | |
| Record name | PNU 96415E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


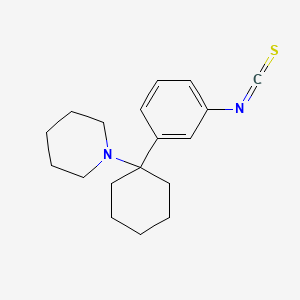
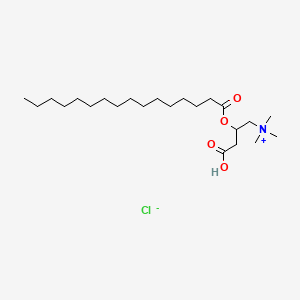
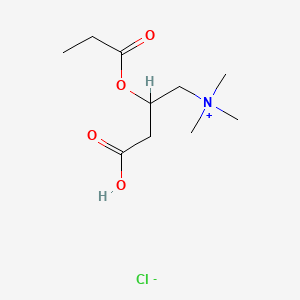
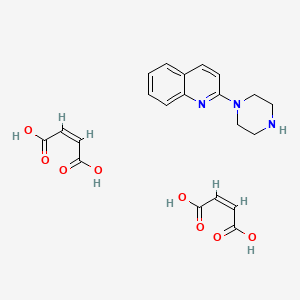
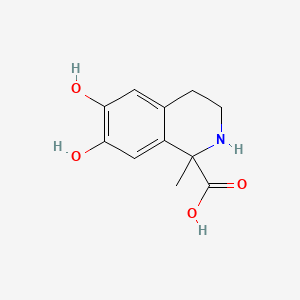
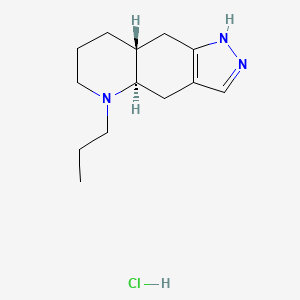
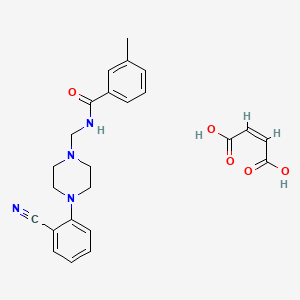
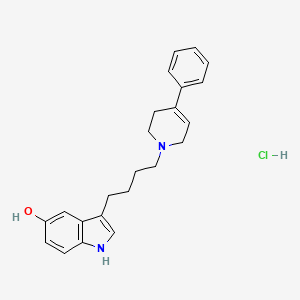
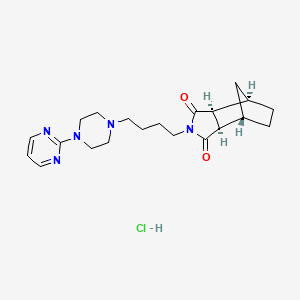
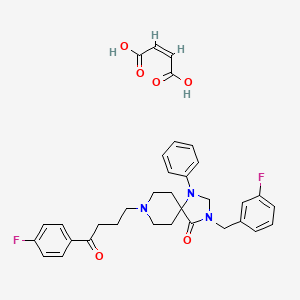
![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)
